4-amino-6-(1H-1,2,4-triazol-1-yl)pyridazin-3-ol
Overview
Description
4-Amino-6-(1H-1,2,4-triazol-1-yl)pyridazin-3-ol is a heterocyclic organic compound characterized by the presence of a pyridazine ring fused with a triazole ring
Mechanism of Action
Target of Action
It’s known that 1,2,4-triazole-containing compounds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .
Mode of Action
It’s known that 1,2,4-triazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis .
Biochemical Pathways
1,2,4-triazole derivatives have been shown to exhibit widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Pharmacokinetics
It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
It’s known that some 1,2,4-triazole derivatives have shown potent inhibitory activities against mcf-7 and hct-116 cancer cell lines .
Action Environment
It’s known that the solubility of 3-amino-1,2,4-triazole, a related compound, in water, methanol, ethanol, and chloroform can affect its bioavailability .
Biochemical Analysis
Biochemical Properties
4-amino-6-(1H-1,2,4-triazol-1-yl)pyridazin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interaction with enzymes such as imidazoleglycerol-phosphate dehydratase, which is involved in histidine biosynthesis, highlights its potential as a biochemical modulator . Additionally, this compound can bind to proteins, altering their conformation and activity, which can have downstream effects on cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating specific signaling pathways . Furthermore, this compound can affect the expression of genes involved in cell cycle regulation, leading to altered cell proliferation rates. Its impact on cellular metabolism includes the inhibition of key metabolic enzymes, resulting in changes in metabolite levels and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it acts as a competitive inhibitor of imidazoleglycerol-phosphate dehydratase, thereby blocking the histidine biosynthesis pathway . Additionally, this compound can interact with transcription factors, modulating their activity and influencing the expression of target genes. These molecular interactions underpin the compound’s diverse biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as the inhibition of tumor growth and modulation of metabolic pathways . At higher doses, toxic or adverse effects may be observed, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been identified, indicating that there is a specific dosage range within which this compound is effective without causing significant toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound has been shown to inhibit enzymes such as imidazoleglycerol-phosphate dehydratase, affecting the histidine biosynthesis pathway . Additionally, it can modulate the activity of other metabolic enzymes, leading to changes in metabolic flux and metabolite levels. The interactions with cofactors and other biomolecules further influence the compound’s role in metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported across cell membranes via specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, where it exerts its effects. The distribution of this compound within tissues is influenced by factors such as its solubility and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be found in the cytoplasm, where it can modulate enzyme activity and metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-6-(1H-1,2,4-triazol-1-yl)pyridazin-3-ol typically involves the following steps:
Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate diaminopyridazine precursors.
Introduction of the Triazole Ring: The triazole ring is introduced via a [1,2,4]triazole synthesis, often using reagents like hydrazine and formamide under acidic conditions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would involve optimizing the reaction conditions to achieve high yield and purity. This might include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques to ensure the production of a high-quality product.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-6-(1H-1,2,4-triazol-1-yl)pyridazin-3-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the triazole or pyridazine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.
Substitution Reactions: Nucleophiles such as alkyl halides and amines can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Formation of 4-nitro-6-(1H-1,2,4-triazol-1-yl)pyridazin-3-ol.
Reduction: Formation of this compound from its nitro derivative.
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: The biological applications of 4-amino-6-(1H-1,2,4-triazol-1-yl)pyridazin-3-ol include its potential use as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.
Medicine: In medicinal chemistry, this compound has shown promise in the development of anticancer and antimicrobial agents. Its structural features allow it to bind to specific biological targets, inhibiting the growth of cancer cells and microbial pathogens.
Industry: In the material science industry, this compound can be used in the development of advanced materials with specific properties, such as enhanced thermal stability and chemical resistance.
Comparison with Similar Compounds
4-Amino-6-(1H-1,2,3-triazol-1-yl)pyridazin-3-ol: Similar structure but with a different triazole ring.
4-Amino-6-(1H-1,2,4-triazol-1-yl)pyrimidin-3-ol: Similar pyrimidine ring instead of pyridazine.
4-Amino-6-(1H-1,2,4-triazol-1-yl)quinazolin-3-ol: Contains a quinazoline ring instead of pyridazine.
Uniqueness: 4-Amino-6-(1H-1,2,4-triazol-1-yl)pyridazin-3-ol is unique due to its specific combination of the pyridazine and triazole rings, which provides distinct chemical and biological properties compared to other similar compounds. Its ability to interact with a wide range of biological targets makes it a valuable compound in various applications.
Properties
IUPAC Name |
5-amino-3-(1,2,4-triazol-1-yl)-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N6O/c7-4-1-5(10-11-6(4)13)12-3-8-2-9-12/h1-3H,(H2,7,10)(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAFOYWFPOQRDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NN=C1N2C=NC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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